molecular formula C21H26ClN3O2 B2770835 1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine CAS No. 941047-27-4

1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine

Cat. No.: B2770835
CAS No.: 941047-27-4
M. Wt: 387.91
InChI Key: TVPUSCWHJPOBMR-UHFFFAOYSA-N
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Description

1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a piperazine ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the chlorophenyl group through electrophilic aromatic substitution. The piperazine ring can be synthesized separately and then coupled with the furan derivative using a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and temperatures. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(morpholin-1-yl)ethyl]piperazine
  • 1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(piperidin-1-yl)ethyl]piperazine

Uniqueness

1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c22-18-6-2-1-5-17(18)19-7-8-20(27-19)21(26)25-15-13-24(14-16-25)12-11-23-9-3-4-10-23/h1-2,5-8H,3-4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPUSCWHJPOBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2CCN(CC2)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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